molecular formula C12H24 B176414 1-Dodecene-1,2-13C2 CAS No. 198332-88-6

1-Dodecene-1,2-13C2

Cat. No.: B176414
CAS No.: 198332-88-6
M. Wt: 170.3 g/mol
InChI Key: CRSBERNSMYQZNG-ZKDXJZICSA-N
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Description

1-Dodecene-1,2-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of 1-Dodecene. It is an alkene with the molecular formula CH3(CH2)9CH=CH2, where the carbon atoms at positions 1 and 2 are replaced with the 13C isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecene-1,2-13C2 can be synthesized through the oligomerization of ethylene. The process involves the use of a nickel catalyst in the Shell Higher Olefin Process (SHOP) or triethylaluminium as a catalyst in other methods . The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar routes as the laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the product .

Chemical Reactions Analysis

1-Dodecene-1,2-13C2 undergoes various types of chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Mechanism of Action

The mechanism of action of 1-Dodecene-1,2-13C2 is primarily related to its role as a labeled compound. The 13C isotopic labeling allows for precise tracking of the compound in various chemical and biological processes. The double bond at the alpha position enhances its reactivity, making it a valuable tool for studying reaction mechanisms and metabolic pathways .

Properties

IUPAC Name

(1,2-13C2)dodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSBERNSMYQZNG-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[13CH]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584002
Record name (1,2-~13~C_2_)Dodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198332-88-6
Record name (1,2-~13~C_2_)Dodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198332-88-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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